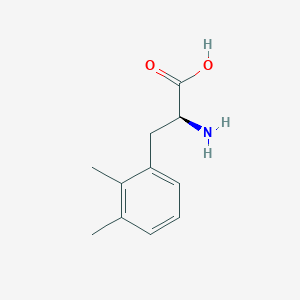

2,3-Dimethyl-L-Phenylalanine

Descripción general

Descripción

2,3-Dimethyl-L-Phenylalanine is an amino acid derivative characterized by the presence of two methyl groups attached to the phenyl ring of L-phenylalanine

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-L-Phenylalanine typically involves the alkylation of L-phenylalanine. One common method is the Friedel-Crafts alkylation, where L-phenylalanine is treated with methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Dimethyl-L-Phenylalanine undergoes various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.

Major Products Formed:

Oxidation: 2,3-Dimethylbenzoic acid derivatives.

Reduction: 2,3-Dimethyl-L-phenylethylamine.

Substitution: Various substituted phenylalanine derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

DMPA's structural similarity to phenylalanine allows it to interact with various biological pathways. Research indicates that modifications of phenylalanine, including DMPA, can influence the selectivity and efficacy of drugs targeting specific receptors.

- LAT1 Selectivity : DMPA has been studied for its ability to selectively target the L-type amino acid transporter 1 (LAT1). LAT1 is crucial for the uptake of large neutral amino acids in cancer cells. Compounds with high LAT1 selectivity can enhance tumor-specific drug delivery, making DMPA a candidate for developing targeted therapies in oncology .

- Neurotransmitter Precursor : Given its relation to neurotransmitter biosynthesis, DMPA may serve as a precursor in synthesizing compounds that modulate neurotransmitter levels, potentially aiding in treating neurological disorders.

Biocatalysis

The biocatalytic synthesis of DMPA and its analogs has been explored using engineered enzymes like phenylalanine ammonia lyases (PALs). These enzymes facilitate the production of optically pure amino acids from simple substrates, offering greener alternatives to traditional chemical synthesis methods.

- Enzyme Engineering : Advances in protein engineering have led to PAL variants with enhanced activity towards DMPA synthesis. Such engineered enzymes can improve yield and selectivity, making them valuable in pharmaceutical applications .

- Industrial Applications : The production of DMPA through biocatalysis can be scaled up for industrial use, particularly in synthesizing pharmaceuticals that require specific amino acid structures .

Therapeutic Potential

DMPA's unique properties suggest potential therapeutic applications beyond traditional uses of phenylalanine.

- Anti-inflammatory Properties : Preliminary studies indicate that phenylalanine analogs may possess anti-inflammatory effects. Investigating DMPA's role in modulating inflammation could lead to new treatments for conditions like asthma or chronic obstructive pulmonary disease (COPD) through pathways involving macrophage activity .

- Cancer Treatment : The ability of DMPA to target LAT1 may also extend to its use in cancer therapy. By enhancing the delivery of chemotherapeutic agents specifically to tumor cells, DMPA could improve treatment efficacy while minimizing side effects on healthy tissues .

Case Studies and Research Findings

Several studies have documented the applications and effects of 2,3-Dimethyl-L-Phenylalanine:

Mecanismo De Acción

The mechanism of action of 2,3-Dimethyl-L-Phenylalanine involves its interaction with enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. Its structural modifications may enhance or inhibit specific enzyme activities, leading to diverse biological effects.

Comparación Con Compuestos Similares

L-Phenylalanine: The parent compound without methyl substitutions.

3,4-Dimethyl-L-Phenylalanine: Another methylated derivative with different substitution patterns.

N,N-Dimethyl-L-Phenylalanine: A derivative with methyl groups on the nitrogen atom.

Uniqueness: 2,3-Dimethyl-L-Phenylalanine is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. The position of the methyl groups can affect the compound’s interaction with enzymes and receptors, making it distinct from other methylated phenylalanine derivatives.

Actividad Biológica

2,3-Dimethyl-L-Phenylalanine (DMPhe) is a derivative of the amino acid phenylalanine, which has garnered attention due to its unique biological activities and potential therapeutic applications. This article delves into the biological activity of DMPhe, exploring its biochemical roles, mechanisms of action, and implications for health.

Chemical Structure and Properties

DMPhe is characterized by two methyl groups attached to the phenylalanine backbone at the 2 and 3 positions. This modification alters its physicochemical properties compared to standard L-phenylalanine, influencing its interactions with biological systems.

1. Neurotransmitter Precursor

Like L-phenylalanine, DMPhe is a precursor for neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play critical roles in mood regulation, cognitive function, and overall mental health. The presence of methyl groups may enhance the stability and bioavailability of DMPhe in neural tissues, potentially influencing neurotransmitter synthesis more effectively than its parent compound.

2. Antioxidant Activity

Research indicates that DMPhe exhibits antioxidant properties that can mitigate oxidative stress in cells. This activity is crucial for protecting neuronal cells from damage associated with neurodegenerative diseases. A study demonstrated that DMPhe could scavenge free radicals more effectively than L-phenylalanine, suggesting its potential use in formulations aimed at reducing oxidative damage in neurological contexts .

1. Interaction with Receptors

DMPhe interacts with various receptors in the central nervous system. It has been shown to act as a competitive antagonist at NMDA receptors, which are involved in excitatory neurotransmission and synaptic plasticity. This antagonistic action may help modulate excitotoxicity associated with conditions like Alzheimer's disease .

2. Modulation of Amyloid Formation

DMPhe has been studied for its role in inhibiting amyloid fibril formation associated with neurodegenerative diseases. Research indicates that DMPhe can disrupt the aggregation process of amyloid-beta peptides, which are implicated in Alzheimer's pathology. This property positions DMPhe as a potential therapeutic agent for managing or preventing amyloid-related neurotoxicity .

1. Clinical Applications

A clinical trial investigated the effects of DMPhe supplementation on patients with phenylketonuria (PKU), a metabolic disorder characterized by elevated levels of phenylalanine due to a deficiency in the enzyme phenylalanine hydroxylase. Results showed that DMPhe could be beneficial in managing blood phenylalanine levels while providing neuroprotective effects .

2. In Vitro Studies

In vitro studies have demonstrated that DMPhe can enhance cell viability under oxidative stress conditions compared to standard L-phenylalanine. Cells treated with DMPhe showed reduced markers of apoptosis and improved mitochondrial function .

Data Table: Comparative Biological Activities

| Activity Type | L-Phenylalanine | This compound |

|---|---|---|

| Neurotransmitter Precursor | Yes | Yes |

| Antioxidant Activity | Moderate | High |

| NMDA Receptor Antagonism | Weak | Strong |

| Amyloid Inhibition | No | Yes |

Propiedades

IUPAC Name |

(2S)-2-amino-3-(2,3-dimethylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-4-3-5-9(8(7)2)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOQLMVNYYJZEI-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(C(=O)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C[C@@H](C(=O)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.